17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester: is a small molecule drug composed of several functional groups. It is commonly used in various scientific research applications due to its unique chemical properties and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the compound with t-butyl ester .
Industrial Production Methods: : Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: : 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amine, carbamoyl, and ester groups .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Wissenschaftliche Forschungsanwendungen
17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Comparison: : Compared to similar compounds, 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C30H60N2O12 |
---|---|
Molekulargewicht |
640.8 g/mol |
IUPAC-Name |
tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate |
InChI |
InChI=1S/C30H60N2O12/c1-30(2,3)44-29(34)7-5-4-6-28(33)32-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-31/h4-27,31H2,1-3H3,(H,32,33) |
InChI-Schlüssel |
LOXAJNVSLQAAKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.